molecular formula C21H21F2N5O2 B11029389 N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11029389
M. Wt: 413.4 g/mol
InChI Key: MZPNUNSPINXKOT-UHFFFAOYSA-N
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Description

  • This compound is a complex organic molecule with the following chemical formula:

    C21H26FN3O\text{C}_{21}\text{H}_{26}\text{FN}_3\text{O}C21​H26​FN3​O

    .
  • It belongs to the class of pyrimidine derivatives and contains both fluorine and piperazine moieties.
  • The compound’s structure consists of a tetrahydropyrimidine ring fused with a carboxamide group and two aromatic rings (2-fluorophenyl and 4-fluorophenyl).
  • Its systematic name is N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide .
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via multistep reactions starting from appropriate precursors.

      Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may involve reagents like fluorinating agents, piperazine derivatives, and carboxylic acid derivatives.

      Industrial Production: While industrial-scale production methods are proprietary, laboratories typically use similar synthetic strategies.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Examples include fluorinating agents (for introducing fluorine), reducing agents (for reduction), and acid chlorides (for substitution).

      Major Products: These reactions yield derivatives with modified functional groups, such as fluorinated or substituted analogs.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in drug design.

      Biology: It may serve as a pharmacophore for drug discovery due to its piperazine and pyrimidine moieties.

      Medicine: Investigations focus on potential therapeutic effects, such as antiviral or anticancer properties.

      Industry: The compound’s derivatives could find use in materials science or agrochemicals.

  • Mechanism of Action

      Targets: The compound likely interacts with specific receptors or enzymes due to its structural features.

      Pathways: Further research is needed to elucidate its precise mechanism, but it may affect cellular processes related to cell growth, signaling, or metabolism.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C21H21F2N5O2

    Molecular Weight

    413.4 g/mol

    IUPAC Name

    N-(2-fluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carboxamide

    InChI

    InChI=1S/C21H21F2N5O2/c22-14-5-7-15(8-6-14)27-9-11-28(12-10-27)21-25-18(13-19(29)26-21)20(30)24-17-4-2-1-3-16(17)23/h1-8,18H,9-13H2,(H,24,30)(H,25,26,29)

    InChI Key

    MZPNUNSPINXKOT-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=C(C=C2)F)C3=NC(CC(=O)N3)C(=O)NC4=CC=CC=C4F

    Origin of Product

    United States

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